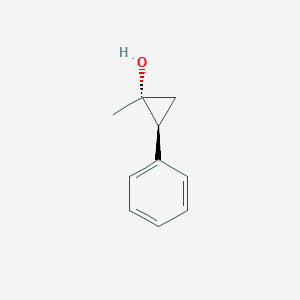

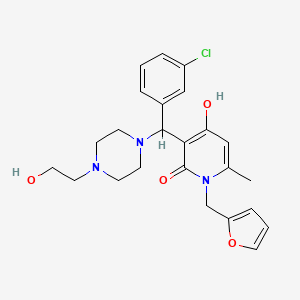

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as BPIP, is a compound that has attracted significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of urea derivatives and has been synthesized and studied extensively in recent years. Additionally, future directions for research on BPIP will be discussed.

Applications De Recherche Scientifique

Click Chemistry Ligand

TBTA is a ligand suitable for click chemistry , a powerful synthetic method used to create covalent bonds efficiently. Specifically, TBTA is employed in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). Its triazole moiety facilitates the formation of stable triazole linkages between azides and alkynes, enabling the rapid assembly of complex molecules .

Apoptosis Induction and Cytotoxicity

TBTA derivatives have been investigated for their apoptosis-inducing ability . Compound 10ec, a substituted TBTA derivative, displayed remarkable cytotoxicity against BT-474 breast cancer cells (IC50 = 0.99 ± 0.01 μM). Detailed biological studies revealed that 10ec induces apoptosis in BT-474 cells, inhibits colony formation, and affects cell cycle progression. These findings suggest its potential as an anticancer agent .

Tubulin Polymerization Inhibition

TBTA derivatives have also been evaluated for their impact on tubulin polymerization . Compound 10ec was found to inhibit tubulin polymerization, which is crucial for cell division and maintenance of cellular structure. By binding to the colchicine binding site of tubulin, TBTA disrupts microtubule dynamics, affecting cell viability .

Drug-Like Properties

In silico studies indicate that TBTA derivatives possess favorable drug-like properties . These include good solubility, permeability, and stability. Such properties are essential for drug development, suggesting that TBTA-based compounds could serve as potential drug candidates .

Triazole-Containing Oxindole Derivatives

TBTA has been incorporated into novel oxoindolin-2-one derivatives . These compounds combine the structural features of oxindoles and triazoles. Researchers have explored their bioactivity, including potential antimicrobial, anti-inflammatory, or anticancer effects. The triazole component contributes to their diverse pharmacological profiles .

Bioorthogonal Labeling and Imaging

TBTA’s click chemistry compatibility makes it valuable for bioorthogonal labeling . Researchers use TBTA to attach fluorophores or other probes to specific biomolecules in live cells or organisms. This technique allows visualization and tracking of cellular processes without interfering with native biochemistry .

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a piperidine moiety, like this one, show a wide variety of biological activities . They are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Piperidine derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-benzyl-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZSGGVTZOFCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)